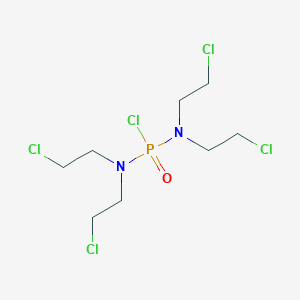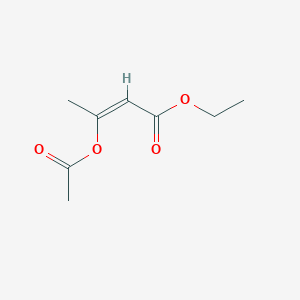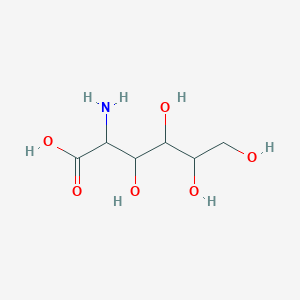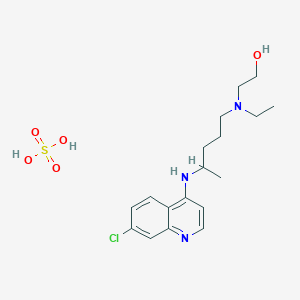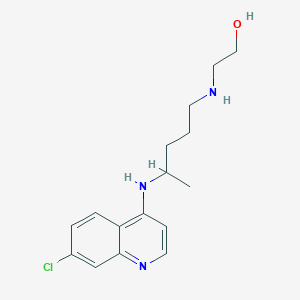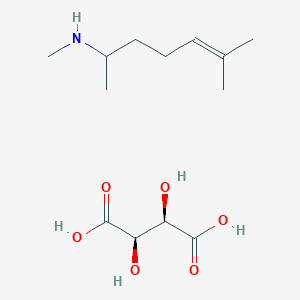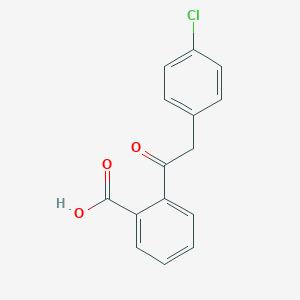
2-((4-Chlorophenyl)acetyl)benzoic acid
説明
“2-((4-Chlorophenyl)acetyl)benzoic acid” is a fine chemical that is a versatile building block and useful intermediate . It is used in the manufacture of other chemicals, such as pharmaceuticals . It is also an impurity of Azelastine .
Molecular Structure Analysis
The molecular formula of “2-((4-Chlorophenyl)acetyl)benzoic acid” is C15H11ClO3 . Its average mass is 274.699 Da and its monoisotopic mass is 274.039673 Da .Physical And Chemical Properties Analysis
“2-((4-Chlorophenyl)acetyl)benzoic acid” appears as a white or slight white powder . Its molecular formula is C15H11ClO3 .科学的研究の応用
Pharmaceuticals: Synthesis of Antihistamines
2-((4-Chlorophenyl)acetyl)benzoic acid is a key intermediate in the synthesis of Azelastine, an antihistamine used to treat allergic rhinitis . The compound’s ability to act as a building block for Azelastine highlights its importance in the development of medications that alleviate allergy symptoms.
Agricultural Chemistry: Pesticide Development
This compound serves as a precursor in the synthesis of various pesticides. Its chemical structure allows for the creation of derivatives that can disrupt the life cycle of pests, aiding in crop protection and contributing to agricultural productivity .
Material Science: Polymer Modification
In material science, 2-((4-Chlorophenyl)acetyl)benzoic acid can be used to modify the properties of polymers. By incorporating this compound into polymer chains, researchers can alter the thermal stability, rigidity, and durability of materials, which is crucial for developing advanced materials for various applications .
Chemical Synthesis: Organic Intermediate
As an organic intermediate, this compound is utilized in a wide range of chemical reactions. Its reactive acetyl group makes it a versatile component for synthesizing more complex molecules, which is essential in organic chemistry research and industrial applications .
Dye Manufacturing: Colorant Precursor
The compound’s structure is beneficial in the synthesis of dyes. It can be used to produce colorants with specific properties, such as lightfastness and resistance to chemicals, which are important for textile and printing industries .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 2-((4-Chlorophenyl)acetyl)benzoic acid can be used as a standard in chromatographic analysis. Its distinct chemical signature allows for the calibration of equipment and the accurate quantification of substances in complex mixtures .
Biomedical Research: Drug Delivery Systems
Researchers are exploring the use of this compound in drug delivery systems. Its chemical structure could potentially be modified to create carriers that transport therapeutic agents to specific sites within the body, enhancing the efficacy of treatments .
Environmental Science: Pollutant Degradation
Lastly, the compound’s potential in environmental science lies in its ability to degrade pollutants. Derivatives of 2-((4-Chlorophenyl)acetyl)benzoic acid could be designed to break down harmful chemicals in the environment, contributing to pollution control and ecosystem preservation .
Safety And Hazards
特性
IUPAC Name |
2-[2-(4-chlorophenyl)acetyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)15(18)19/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSINYHJZLINDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201342 | |
| Record name | 2-((4-Chlorophenyl)acetyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)acetyl)benzoic acid | |
CAS RN |
53242-76-5 | |
| Record name | 2-[2-(4-Chlorophenyl)acetyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53242-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((4-Chlorophenyl)acetyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053242765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((4-Chlorophenyl)acetyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-chlorophenyl)acetyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((4-CHLOROPHENYL)ACETYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32I72UN2JY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-((4-Chlorophenyl)acetyl)benzoic acid used to create compounds with potential anti-inflammatory activity?
A1: The research paper describes reacting 2-((4-Chlorophenyl)acetyl)benzoic acid with thionyl chloride (SOCl2) to produce an acid chloride. [] This acid chloride then reacts with various substituted aromatic acids to yield a series of 1,3,4-oxadiazole derivatives. These derivatives, specifically 2-(4’-Chloro-phenyl)-1-[2-(5”-phenyl-[1, 3, 4] oxadiazol-2-yl) phenyl]-ethanone (3b), and (2-(4’-Chloro-phenyl)-1-{2-[5”-(4-nitrophenyl)-[1, 3, 4] oxadiazol-2-yl]-phenyl}-ethanone) (3c), demonstrated promising anti-inflammatory activity in a carrageenan-induced rat paw edema model. [] This model is commonly used to assess the anti-inflammatory potential of new compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



